5-Chloro Hydrochlorothiazide

Vue d'ensemble

Description

5-chloro Hydrochlorothiazide est un dérivé de l’hydrochlorothiazide, un diurétique thiazidique couramment utilisé pour traiter l’hypertension et l’œdème. Il est connu pour sa capacité à augmenter l’excrétion des ions sodium, potassium, chlorure et bicarbonate en inhibant les mécanismes de réabsorption tubulaire dans les reins .

Applications De Recherche Scientifique

5-chloro Hydrochlorothiazide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the solubility enhancement of poorly soluble active ingredients . In biology and medicine, it is primarily used to treat hypertension and edema associated with various conditions such as congestive heart failure and renal tubular acidosis . Additionally, it is used in the pharmaceutical industry for the quantitative analysis of hydrochlorothiazide in pharmaceutical preparations using techniques like high-performance liquid chromatography .

Mécanisme D'action

Le mécanisme d’action de 5-chloro Hydrochlorothiazide implique l’inhibition de la réabsorption du sodium et du chlorure dans les tubules contournés distaux des reins. Cela entraîne une augmentation du volume urinaire et une diminution du volume sanguin, ce qui abaisse finalement la pression artérielle. Le composé provoque également une vasodilatation en activant les canaux potassium activés par le calcium dans les muscles lisses vasculaires .

Analyse Biochimique

Biochemical Properties

5-Chlorohydrochlorothiazide plays a crucial role in biochemical reactions by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion along with water. The compound interacts with various enzymes and proteins, including the sodium-chloride symporter and carbonic anhydrase. The interaction with the sodium-chloride symporter is competitive, where 5-Chlorohydrochlorothiazide binds to the transporter, blocking the binding of sodium and chloride ions .

Cellular Effects

5-Chlorohydrochlorothiazide affects various types of cells and cellular processes. In renal cells, it inhibits the reabsorption of sodium and chloride, leading to increased urine output and decreased blood volume. This diuretic effect helps in reducing hypertension. Additionally, 5-Chlorohydrochlorothiazide influences cell signaling pathways by altering the balance of electrolytes, which can impact gene expression and cellular metabolism. The compound has been shown to decrease the activity of the renin-angiotensin-aldosterone system, further contributing to its antihypertensive effects .

Molecular Mechanism

The molecular mechanism of 5-Chlorohydrochlorothiazide involves its binding to the sodium-chloride symporter in the distal convoluted tubules. By competitively inhibiting this transporter, the compound prevents the reabsorption of sodium and chloride ions, leading to their excretion. This action reduces blood volume and lowers blood pressure. Additionally, 5-Chlorohydrochlorothiazide inhibits carbonic anhydrase, which plays a role in the reabsorption of bicarbonate ions. This inhibition further enhances the diuretic effect of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chlorohydrochlorothiazide have been observed to change over time. The compound is relatively stable, but its diuretic effects can diminish with prolonged use due to compensatory mechanisms in the body. Studies have shown that the initial diuretic effect is robust, but over time, the body adapts by increasing the activity of other sodium reabsorption pathways. Long-term use of 5-Chlorohydrochlorothiazide can lead to electrolyte imbalances, such as hypokalemia, which need to be monitored .

Dosage Effects in Animal Models

In animal models, the effects of 5-Chlorohydrochlorothiazide vary with different dosages. At low doses, the compound effectively reduces blood pressure and increases urine output without significant adverse effects. At higher doses, toxic effects such as severe electrolyte imbalances, dehydration, and renal dysfunction can occur. Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits .

Metabolic Pathways

5-Chlorohydrochlorothiazide is primarily excreted unchanged in the urine, indicating minimal metabolism. The compound interacts with enzymes such as carbonic anhydrase, which plays a role in its diuretic effect. The inhibition of carbonic anhydrase by 5-Chlorohydrochlorothiazide reduces the reabsorption of bicarbonate ions, contributing to the excretion of sodium and chloride .

Transport and Distribution

Within cells and tissues, 5-Chlorohydrochlorothiazide is transported and distributed primarily through passive diffusion. The compound binds to plasma proteins, which facilitates its distribution throughout the body. It is predominantly localized in the kidneys, where it exerts its diuretic effects. The binding to plasma proteins also helps in maintaining a steady concentration of the compound in the bloodstream .

Subcellular Localization

5-Chlorohydrochlorothiazide is localized in the distal convoluted tubules of the kidneys, where it interacts with the sodium-chloride symporter. The compound does not undergo significant post-translational modifications, and its activity is primarily determined by its binding to the transporter. The localization in the distal convoluted tubules is crucial for its diuretic effect, as this is where sodium and chloride reabsorption occurs .

Méthodes De Préparation

La préparation de 5-chloro Hydrochlorothiazide implique un processus en deux étapes. Initialement, l’hydrochlorothiazide brut est synthétisé, suivi d’une purification pour obtenir de l’hydrochlorothiazide cristallin de haute pureté. Ce processus assure une pureté globale de 99,9 % ou plus . Les méthodes de production industrielle impliquent souvent l’utilisation de solvants tels que l’acétone et le dichlorométhane, et de tensioactifs comme le dodécylsulfate de sodium et le Tween 80 .

Analyse Des Réactions Chimiques

5-chloro Hydrochlorothiazide subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d’hydrogène pour l’oxydation et le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent le formaldéhyde, la thiatriazine et les dérivés de l’acide aminobenzènesulfonique .

Applications de recherche scientifique

This compound a une large gamme d’applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier l’amélioration de la solubilité des ingrédients actifs peu solubles . En biologie et en médecine, il est principalement utilisé pour traiter l’hypertension et l’œdème associés à diverses affections telles que l’insuffisance cardiaque congestive et l’acidose tubulaire rénale . De plus, il est utilisé dans l’industrie pharmaceutique pour l’analyse quantitative de l’hydrochlorothiazide dans les préparations pharmaceutiques à l’aide de techniques telles que la chromatographie liquide haute performance .

Comparaison Avec Des Composés Similaires

5-chloro Hydrochlorothiazide est similaire aux autres diurétiques thiazidiques tels que la chlorothiazide et l’hydrochlorothiazide. Il est unique en sa capacité à former des structures cristallines de haute pureté avec un minimum d’impuretés . D’autres composés similaires comprennent la 5,6-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide et la 5-chloro-2,4-disulfamoylbenzenediazonium .

Activité Biologique

5-Chloro Hydrochlorothiazide (5-CH) is a derivative of hydrochlorothiazide, a widely used thiazide diuretic. This compound exhibits significant biological activity primarily through its mechanism of action as a diuretic, influencing electrolyte balance and fluid retention in the body. This article delves into the biological activity of 5-CH, exploring its pharmacodynamics, mechanisms of action, toxicological data, and relevant case studies.

This compound functions primarily by inhibiting the sodium-chloride symporter (SLC12A3) located in the distal convoluted tubule of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes through urine. The overall effect is a reduction in blood volume and blood pressure.

Pharmacokinetics

- Bioavailability : Approximately 65-75% following oral administration.

- Half-life : Ranges from 5.6 to 14.8 hours.

- Volume of Distribution : Varies widely, reported between 0.83 to 4.19 L/kg.

- Protein Binding : 40-68% bound to plasma proteins, predominantly human serum albumin.

- Elimination : Primarily excreted unchanged in urine .

Diuretic Effects

The primary biological activity of 5-CH is its diuretic effect, which is utilized in the management of hypertension and edema associated with heart failure or renal dysfunction. By promoting diuresis, it aids in reducing fluid overload conditions.

Toxicological Studies

Toxicological assessments have indicated that 5-CH may induce cytotoxic effects at high concentrations. For instance:

- In vitro studies show that concentrations above 500 µg/ml can lead to cytotoxicity and mutations in mouse lymphoma cells .

- Long-term studies on mice indicated an increased incidence of hepatocellular adenomas with high doses, suggesting potential carcinogenic effects .

Cytogenetic Effects

Research has demonstrated that 5-CH can lead to chromosomal aberrations and sister chromatid exchanges in various cell lines, indicating its potential genotoxicity:

Clinical Applications

5-CH has been studied for its effectiveness in treating hypertension and fluid retention. A notable clinical trial demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with 5-CH compared to placebo controls.

Adverse Effects

While effective, the use of 5-CH is associated with several adverse effects:

- Electrolyte imbalances (e.g., hypokalemia)

- Gastrointestinal disturbances

- Potential for allergic reactions

Research Findings

A comprehensive review highlighted the effectiveness of 5-CH in managing hypertension while noting the importance of monitoring renal function due to its potential nephrotoxic effects at high doses .

Propriétés

IUPAC Name |

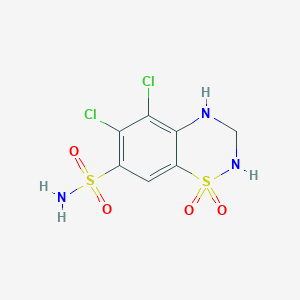

5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O4S2/c8-5-3(17(10,13)14)1-4-7(6(5)9)11-2-12-18(4,15)16/h1,11-12H,2H2,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNKBIJVLZUERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5233-42-1 | |

| Record name | 5-Chlorohydrochlorothiazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROHYDROCHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ0VQ8J83H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the absorption rate of HCT-55 compare to other sulfonamide diuretics and what is its relationship to diuretic action?

A1: Research suggests that after oral administration, HCT-55 disappears from the gastrointestinal tract faster than other tested sulfonamide diuretics, including Hydrochlorothiazide (HCT), Benzthiazide (CT-S), Chlorothiazide (CT), and 3-diethylaminomethyl-hydrochlorothiazide (HCT-16) []. This rapid absorption correlates with a faster rate of urinary excretion, suggesting a potential link between rapid absorption and potent diuretic action [].

Q2: Does HCT-55 utilize the same renal transport mechanism as other known compounds?

A2: Evidence suggests that HCT-55, similar to HCT and Hydroflumethiazide (HFT), exhibits a high slice-to-medium (S/M) ratio in rat renal slice uptake studies, indicating significant accumulation in kidney tissues []. This uptake is affected by similar factors that influence the transport of para-aminohippuric acid (PAH), penicillin G, and Diodrast, suggesting a shared renal transport mechanism []. This shared mechanism may contribute to the diuretic action of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.